molecular formula C17H17ClN2O3 B1664953 (4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid CAS No. 356102-14-2

(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid

Cat. No. B1664953
M. Wt: 332.8 g/mol
InChI Key: KDALDZRKOBJXIE-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid”, also known as Ani9, is a compound with the empirical formula C17H17ClN2O3 and a molecular weight of 332.78 . It is a potent and highly selective inhibitor of anoctamin1 (ANO1)/transmembrane protein 16A (TMEM16A), which completely inhibits ANO1 chloride current with submicromolar potency . It does not affect the intracellular calcium signaling and CFTR chloride channel activity .


Molecular Structure Analysis

The molecular structure of Ani9 is complex, with a variety of functional groups. The compound contains a chloro group, a methyl group, a methoxy group, a methylene group, and a hydrazide group .


Physical And Chemical Properties Analysis

Ani9 is a white to beige powder that is soluble in DMSO at 25 mg/mL . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

  • Nonlinear Optical Properties : Hydrazones like (4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazide acetic acid have been studied for their nonlinear optical properties. These compounds show promise in applications such as optical limiters and optical switches due to their effective two-photon absorption and optical power limiting behavior (Naseema et al., 2010).

  • Antimicrobial and Anthelmintic Evaluations : Novel series of these compounds have been evaluated for their antimicrobial activities. They show significant inhibitory effects against various Gram-positive and Gram-negative bacterial strains, indicating potential use in antimicrobial applications. Additionally, some of these compounds have demonstrated considerable anthelmintic activity (Varshney et al., 2014).

  • Corrosion Inhibition : Schiff bases derived from hydrazide compounds are studied for their corrosion inhibition effects. This has implications in protecting metals like mild steel in acidic environments, showcasing their potential in industrial applications for material preservation (Prabhu et al., 2008).

  • Derivatization for GC Analysis : These compounds have been used in derivatization studies for gas chromatographic determination of certain herbicides. This indicates their potential use in analytical chemistry, especially in environmental analysis and monitoring (Rompa et al., 2004).

  • Bacterial Metabolism Studies : They have been used to study bacterial metabolism, particularly in the context of Pseudomonas sp. metabolizing certain compounds into glyoxylate. This has implications in understanding bacterial degradation processes, which could be relevant in environmental bioremediation (Gamar & Gaunt, 1971).

Safety And Hazards

Ani9 is classified as a combustible solid . It’s recommended to avoid eating, smoking, or drinking where Ani9 is handled, processed, or stored, as the chemical can be swallowed .

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDALDZRKOBJXIE-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-methylphenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid
Reactant of Route 2
Reactant of Route 2
(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid
Reactant of Route 3
Reactant of Route 3
(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid
Reactant of Route 4
(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid
Reactant of Route 5
Reactant of Route 5
(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid
Reactant of Route 6
(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.